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Compound of Interest

Compound Name: MonosodiuM Maleate Trihydrate

Cat. No.: B8003687

Executive Summary: The Salt Selection Challenge

In pharmaceutical formulation and industrial synthesis, the choice between a free acid (Maleic
Acid) and its salt forms (Monosodium vs. Disodium) dictates solubility, bioavailability, and
stability. Monosodium Maleate Trihydrate (MMT) represents a unique "intermediate" state.
Unlike the free acid or the fully neutralized disodium salt, MMT contains the Hydrogen Maleate
Anion, a species stabilized by a remarkably strong intramolecular hydrogen bond.

This guide provides a definitive FTIR spectral analysis of MMT, distinguishing it from its
chemical relatives. We focus on the "fingerprint" of the hydrogen maleate ion and the specific
hydration signatures that validate the trihydrate form.

Structural Context & Chemical Identity[1][2][3]

To interpret the spectrum, one must understand the lattice architecture. MMT (CAS: 3105-55-3)
crystallizes in a triclinic system (Space Group P1).[1][2]

e The Hydrogen Maleate Anion (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703=""
class="inline ng-star-inserted">

): This is the core chromophore. It features a proton shared between two carboxylate
oxygens. In MMT, this forms a strong, asymmetric intramolecular hydrogen bond (O---O
distance = 2.44 A), creating a pseudo-ring structure.
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e The Trihydrate Lattice: Three crystallographically independent water molecules stabilize the

sodium cation (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-

star-inserted">

) in a distorted octahedral geometry.

Visualizing the Structural Shift

The following diagram illustrates the chemical progression and the resulting spectral
implications.
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Figure 1: Structural evolution from Maleic Acid to Disodium Maleate and associated spectral
shifts.

Experimental Protocol: Ensuring Spectral Integrity

The trihydrate nature of MMT makes it sensitive to sample preparation. Aggressive grinding or
high pressure can induce partial dehydration or lattice distortion, leading to spectral artifacts.

Validated Workflow

e Technique Selection:
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o Preferred:ATR (Attenuated Total Reflectance) using a Diamond/ZnSe crystal. Requires
minimal sample prep and preserves hydration state.

o Alternative: KBr Pellet. Warning: Excessive grinding generates heat, potentially
dehydrating the surface (loss of peaks at 3500-3200 cm™1).

o Self-Validating Check:
o Step 1: Scan background (air).
o Step 2: Scan sample (32 scans, 4 cm~1 resolution).
o Step 3 (Validation): Check the region 1800-1600 cm~1.
» Pass: Distinct split bands (Acid Carbonyl + Carboxylate).

» Fail: Single sharp band at ~1705 cm~* (Indicative of reversion to Maleic Acid) or loss of
water definition.

Comparative Spectral Analysis

The FTIR spectrum of MMT is complex due to the superposition of water modes, the hydrogen
maleate ion, and the lattice vibrations.

Region 1: The Hydration Zone (3600 — 3000 cm~*)

» Maleic Acid: Shows broad O-H stretching from carboxylic dimers (often 3000—2500 cm™1).
 MMT: Distinct, broad bands centered between 3500 — 3200 cm~1.
o Assignment:

of the three lattice water molecules.

o Differentiation: Unlike surface moisture (which is weak and shapeless), these bands are
intense and structured due to the specific coordination of water to
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Region 2: The "Hydrogen Maleate" Continuum (1800 -
800 cm™?)

This is the most diagnostic region. The intramolecular hydrogen bond (IHB) in the hydrogen
maleate anion is so strong that it modifies the vibrational potential energy surface.

e The "Hadzi" Band: Strong hydrogen bonds (Type A) often produce a very broad absorption
background that can extend from 1500 cm~* down to 600 cm~2. In MMT, look for anomalous
broadening underlying the fingerprint region.

e Carbonyl Splitting (1750 — 1350 cm~1):
o Maleic Acid: Single dominant peak at ~1707 cm~1 (
dimer).
o MMT: The symmetry is broken. You will observe:
= ~1700-1680 cm™1:

of the carboxylic acid end (involved in the IHB).

= ~1590-1550 cm™1:

asymmetric stretch of the carboxylate end.

= ~1380-1350 cm~:

symmetric stretch.

Comparative Data Table
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] . ) Monosodium ) ]
Functional Maleic Acid Disodium
Mode Maleate
Group (Free) _ Maleate
Trihydrate
) 3500 - 3200 Variable (if
Hydration Water Absent
cm~1 (Strong) hydrated)
_ 1707 cm~1 ~1700 - 1680
Acid Carbonyl ) Absent
(Sharp) cm~1 (Shifted)
1590 — 1550 ~1580 cm™1
Carboxylate Absent )
cm—t (Dominant)
1380 — 1350
Carboxylate Absent ~1400 cm™1
cm~?t
1640 — 1620
Alkene ~1630 cm™1 ~1600 cm™1
cm-1
Broad underlying
Intramolecular H- .
Absent absorption Absent
Bond
<1600

Note: The exact position of the MMT acid carbonyl depends on the strength of the asymmetric

hydrogen bond. The stronger the bond, the lower the wavenumber shift.

Peak Assighment Logic Flow

Use this logic gate to confirm the identity of an unknown maleate sample.
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Unknown Maleate Sample
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No (Only Salt peaks) \\ \Yes (Acid + Salt present)

CONFIRMED:
Monosodium Maleate Trihydrate
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(Check 1580/1400 doublet)

Validation Step

Verify Intramolecular H-Bond:
Look for broad background/shift
in 1500-1000 region
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Figure 2: Logic flow for identifying Monosodium Maleate Trihydrate via FTIR.
Performance Implications
Why choose MMT over the alternatives?

» Buffering Capacity: The presence of both protonated and deprotonated groups allows MMT
to act as a localized buffer (pH ~4.0 in solution), unlike the highly acidic Maleic Acid (pH < 2)
or alkaline Disodium Maleate.
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o Solubility: The trihydrate form often exhibits faster dissolution rates than the anhydrous free
acid due to the pre-existing water lattice disrupting the crystal energy barrier.

 Stability: The strong intramolecular hydrogen bond locks the conformation of the maleate ion,
potentially reducing isomerization to fumaric acid (trans-isomer) under thermal stress.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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